pKa Differentiation: 3-Ethanesulfonyl Substitution Confers ~2.7-Log-Unit Higher Basicity Than 4-Ethanesulfonyl Isomer
The 3-ethanesulfonyl-4-fluoro substitution pattern yields a predicted pKa of 2.73±0.10 , whereas the alternative 4-ethanesulfonyl-2-fluoro regioisomer exhibits a predicted pKa of -0.01±0.10 . This ~2.7-log-unit difference represents a >400-fold change in acid dissociation constant, demonstrating that sulfonyl placement relative to the amino group is the dominant electronic determinant, not merely the presence of both functional groups.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) |
|---|---|
| Target Compound Data | 2.73 ± 0.10 |
| Comparator Or Baseline | 4-(ethanesulfonyl)-2-fluoroaniline: -0.01 ± 0.10 |
| Quantified Difference | ΔpKa ≈ 2.74 units (>400-fold difference in Ka) |
| Conditions | Predicted values from ChemicalBook database; calculation method not specified but consistent between entries |
Why This Matters
Procurement of the correct regioisomer is critical because a pKa of 2.73 versus -0.01 dictates whether the amino group remains unprotonated at physiological pH (~7.4), directly impacting solubility, membrane permeability, and target-binding competence.
